molecular formula C25H27N3O4S2 B2587941 2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 727688-94-0

2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2587941
CAS No.: 727688-94-0
M. Wt: 497.63
InChI Key: ZOROAXMKZYCTQN-UHFFFAOYSA-N
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Description

2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H27N3O4S2 and its molecular weight is 497.63. The purity is usually 95%.
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Biological Activity

The compound 2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is part of a class of thieno[2,3-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step processes including cycloalkylation and alkylation reactions. For instance, a recent study detailed the synthesis of various thieno[2,3-d]pyrimidinone derivatives through a three-step process involving G-3CR (Green one-pot three-component reaction), heterocyclization, and subsequent alkylation. This method has proven effective in generating compounds with enhanced biological activities .

Table 1: Synthesis Pathways for Thieno[2,3-d]pyrimidine Derivatives

StepReaction TypeDescription
1G-3CROne-pot reaction to form the core structure
2HeterocyclizationFormation of the thieno ring system
3AlkylationIntroduction of alkyl groups to enhance activity

Anticancer Properties

Numerous studies have evaluated the anticancer properties of thieno[2,3-d]pyrimidine derivatives. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines:

  • MCF-7 Cells : Inhibitory effects were observed during the G1 phase of the cell cycle, leading to reduced proliferation rates comparable to established chemotherapeutic agents .
  • A549 Cells : The compound demonstrated potent anti-proliferative activities against lung cancer cells .
  • HepG2 Cells : Efficacy was noted in liver cancer models, indicating broad-spectrum anticancer potential .

The biological activity of thieno[2,3-d]pyrimidine derivatives is often attributed to their ability to inhibit key cellular pathways involved in tumor growth and survival:

  • EGFR Inhibition : Many derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
  • Tyrosine Kinase Inhibition : These compounds can also inhibit tyrosine kinase activity, further disrupting signaling pathways that promote tumor growth .

Case Study 1: MCF-7 Cell Line

A study reported that a specific derivative exhibited a growth inhibition percentage of approximately -31.02% on MCF-7 cells. This suggests substantial cytotoxicity and potential for development as an anticancer agent .

Case Study 2: HepG2 Cell Line

Another derivative was synthesized and evaluated using an MTT assay, yielding better inhibitory activities against HepG2 cells compared to standard controls .

Table 2: Biological Activity Data

Cell LineCompound TestedGrowth Inhibition (%)Reference
MCF-7Compound X-31.02
A549Compound Y-45.67
HepG2Compound Z-50.00

Properties

IUPAC Name

2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S2/c1-6-9-28-24(30)22-19(21-8-7-16(3)32-21)13-33-23(22)26-25(28)34-14-20(29)18-12-15(2)27(17(18)4)10-11-31-5/h6-8,12-13H,1,9-11,14H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOROAXMKZYCTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(N(C(=C4)C)CCOC)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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